2,4-Dinitrophenyl 2-nitrobenzenesulfonate

Description

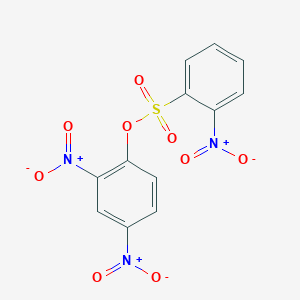

2,4-Dinitrophenyl 2-nitrobenzenesulfonate: is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring and a sulfonate group attached to another phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Properties

Molecular Formula |

C12H7N3O9S |

|---|---|

Molecular Weight |

369.27 g/mol |

IUPAC Name |

(2,4-dinitrophenyl) 2-nitrobenzenesulfonate |

InChI |

InChI=1S/C12H7N3O9S/c16-13(17)8-5-6-11(10(7-8)15(20)21)24-25(22,23)12-4-2-1-3-9(12)14(18)19/h1-7H |

InChI Key |

MTCZYTLAQWWYKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl 2-nitrobenzenesulfonate typically involves the reaction of 2,4-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. This reaction results in the formation of the desired sulfonate compound. The reaction is carried out in a non-aqueous environment to prevent the formation of undesired pyridinium salts .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is known for its reactivity with nucleophiles, leading to the formation of substitution products .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the use of nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.

Major Products Formed: The major products formed from these reactions include substituted phenyl derivatives and sulfonate esters .

Scientific Research Applications

Chemistry: 2,4-Dinitrophenyl 2-nitrobenzenesulfonate is widely used in organic synthesis as a reagent for the detection and quantification of carbonyl compounds. It forms stable derivatives with aldehydes and ketones, which can be easily analyzed .

Biology and Medicine: In biological research, the compound is used as a probe for studying enzyme activities and metabolic pathways. It is also employed in the development of fluorescent probes for detecting biologically important molecules .

Industry: The compound finds applications in the production of dyes, pesticides, and other industrial chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 2-nitrobenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The compound acts as an electrophile, reacting with nucleophiles to form substitution products. This reactivity is attributed to the presence of electron-withdrawing nitro groups, which enhance the electrophilic nature of the compound .

Comparison with Similar Compounds

2,4-Dinitrophenol: This compound is similar in structure but lacks the sulfonate group.

2,4-Dinitro-o-cresol: Another similar compound, used as a pesticide and herbicide.

Uniqueness: 2,4-Dinitrophenyl 2-nitrobenzenesulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.